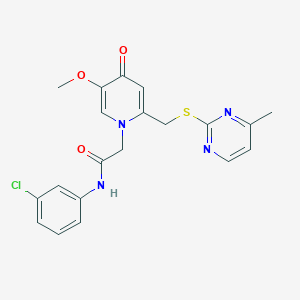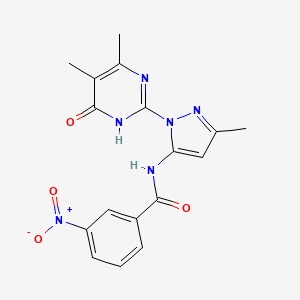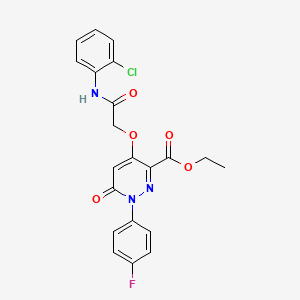![molecular formula C16H22N2O6S B2532454 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2194846-94-9](/img/structure/B2532454.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazoline, a key component in the compound, has been extensively studied. Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 318.39. It contains an oxazole ring, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis
Oxazoline, a key component in the compound, has been used in various chemical reactions. It has been used in reactions involving alkali agents, Lewis acids-mediated reactions, reactions using organometallic reagents or basic agents, reduction and oxidation, and reactions with transition metal catalysts .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
Researchers have developed a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) through simple and versatile synthetic methodologies. These compounds have been tested for their antioxidant activity, with methyl-substituted bis(oxadiazoles) showing significant potential as antioxidant agents. It was observed that sulfonamide-linked compounds exhibit higher antioxidant activity compared to their sulfone-linked counterparts, highlighting the chemical versatility and potential therapeutic applications of sulfonamide derivatives in managing oxidative stress-related conditions (Padmaja et al., 2014).
Antimicrobial and Antiproliferative Agents
Sulfonamides, known for their role in synthesizing effective antiproliferative agents, have led to the development of N-ethyl-N-methylbenzenesulfonamide derivatives showcasing varied biological activities. These derivatives, including thiazoles and chromene compounds, were synthesized and screened for cytotoxic activity against human cell lines, displaying significant potential as antimicrobial and antiproliferative agents. This research underscores the therapeutic potential of sulfonamide derivatives in treating infectious diseases and cancer (Shimaa M. Abd El-Gilil, 2019).
COX-2 Inhibitory Activity
A series of sulfonamide substituted 1,5-diarylimidazole, possessing alkylthio moiety, were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity. This research highlights the potential of sulfonamide derivatives as selective COX-2 inhibitors, which is crucial for developing therapeutic agents that can manage inflammation with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs (Navidpour et al., 2014).
Environmental Degradation of Sulfonamides
A study on the environmental degradation of sulfonamides by Microbacterium sp. strain BR1 revealed a novel pathway initiated by ipso-hydroxylation followed by fragmentation. This mechanism, resulting in the breakdown of sulfonamide antibiotics, provides insights into the biodegradation processes that can mitigate the environmental persistence and potential resistance propagation of these compounds (Ricken et al., 2013).
Propriétés
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-18-13-10-12(4-5-14(13)24-15(18)20)25(21,22)17-11-16(23-9-8-19)6-2-3-7-16/h4-5,10,17,19H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJNGJYHMGLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)OCCO)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2532372.png)
![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2532374.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2532376.png)
![3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2532377.png)
![N,N-dimethyl-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2532379.png)

![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)



![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)


